![molecular formula C32H30N2O7 B2458487 N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide CAS No. 313536-90-2](/img/structure/B2458487.png)
N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide is an intriguing organic compound known for its unique structural attributes and versatile applications in scientific research. This compound is synthesized for its potential benefits in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic routes and reaction conditions: The preparation of N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide generally involves multi-step organic synthesis. Key starting materials include 1,3-dioxo-1H-benzo[de]isoquinolin and 3,4,5-trimethoxybenzoyl chloride. The process includes acylation, amidation, and condensation reactions, often facilitated by catalysts such as Lewis acids.
Industrial production methods: On an industrial scale, optimized reaction conditions are crucial for yield and purity. Techniques like high-pressure liquid chromatography (HPLC) and recrystallization are often employed post-synthesis to ensure compound integrity.
化学反应分析
Types of reactions: N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: Performed using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Using agents like lithium aluminium hydride to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace substituents on the aromatic ring.
Common reagents and conditions: The compound's reactions typically involve reagents like thionyl chloride, sodium borohydride, and acetic anhydride under controlled temperatures and pressures to ensure precision and safety.
Major products formed:
科学研究应用
N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide is used extensively in:
Chemistry: As a building block for more complex molecules, contributing to the synthesis of new materials and compounds.
Biology: Investigated for its potential as an enzyme inhibitor, affecting various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases, possibly including cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials and nanotechnology, offering benefits in electronics and material sciences.
作用机制
Mechanism: This compound exerts its effects by binding to specific molecular targets, influencing their activity. It can interact with enzymes, receptors, and proteins, altering cellular processes.
Molecular targets and pathways: N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide targets include kinase enzymes and nuclear receptors, which are pivotal in regulating cell growth, apoptosis, and differentiation.
相似化合物的比较
Compared to other compounds with similar structures, N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide stands out due to:
Higher specificity: Offers more targeted interactions with molecular targets.
Increased stability: Exhibits greater resistance to environmental degradation.
Broader applications: Suitable for a wider range of scientific and industrial applications.
Similar compounds: Some related compounds include N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)benzamide and 3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide. the unique combination of functional groups in the original compound ensures its distinct properties and benefits.
Conclusion
This compound exemplifies a compound of immense scientific interest. Its intricate structure and diverse applications underscore its potential in advancing scientific and industrial research. From innovative synthesis methods to its multifaceted roles in various fields, this compound is poised to continue captivating researchers and industry professionals alike.
属性
IUPAC Name |
N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30N2O7/c1-38-25-15-6-5-14-24(25)33(30(35)21-18-26(39-2)29(41-4)27(19-21)40-3)16-9-17-34-31(36)22-12-7-10-20-11-8-13-23(28(20)22)32(34)37/h5-8,10-15,18-19H,9,16-17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUBOQQHYOXROU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)C5=CC(=C(C(=C5)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
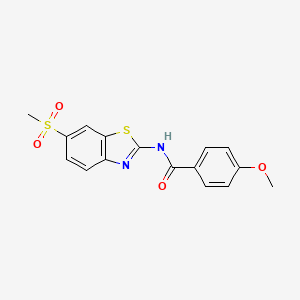
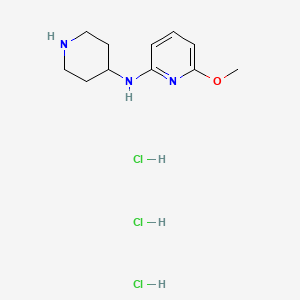
![2-[(3-bromophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2458408.png)
![1,7-dimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2458409.png)
![N,N-dimethyl-4-(2-(4-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide](/img/structure/B2458410.png)
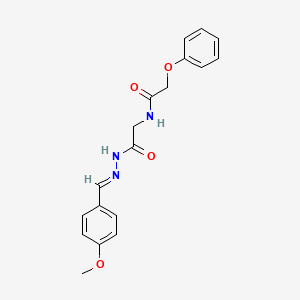
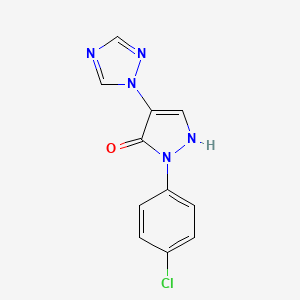
![(Z)-methyl 2-(2-((4-(N-benzyl-N-methylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2458417.png)
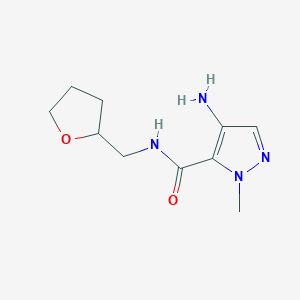
![2-[5-(4-ethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2458419.png)
![(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-{3-oxa-8-azabicyclo[3.2.1]octan-8-yl}prop-2-en-1-one](/img/structure/B2458421.png)
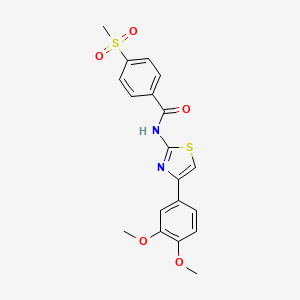
![2-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2458423.png)
![1-benzyl-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2458427.png)
